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molecular formula C8H16N2O2 B8699642 N-Isopropylmorpholine-3-carboxamide

N-Isopropylmorpholine-3-carboxamide

Cat. No. B8699642
M. Wt: 172.22 g/mol
InChI Key: GXOXKZBDFZKOFI-UHFFFAOYSA-N
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Patent
US09340538B2

Procedure details

A mixture of methyl morpholine-3-carboxylate hydrochloride (0.22 g, 1.2 mmol) and propan-2-amine (2.78 g, 47 mmol) was stirred at 60° C. for 12 hours under N2. The mixture was concentrated in vacuo to give the title compound as brownish sticky oil (0.2 g, 95%). The compound was characterized by the following spectroscopic data:
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH2:7][CH2:6][O:5][CH2:4][CH:3]1[C:8]([O:10]C)=O.[CH3:12][CH:13]([NH2:15])[CH3:14]>>[CH:13]([NH:15][C:8]([CH:3]1[CH2:4][O:5][CH2:6][CH2:7][NH:2]1)=[O:10])([CH3:14])[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
0.22 g
Type
reactant
Smiles
Cl.N1C(COCC1)C(=O)OC
Name
Quantity
2.78 g
Type
reactant
Smiles
CC(C)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 12 hours under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)(C)NC(=O)C1NCCOC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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